molecular formula C22H24N2O4 B194369 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane CAS No. 882880-12-8

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Cat. No.: B194369
CAS No.: 882880-12-8
M. Wt: 380.4 g/mol
InChI Key: HYDKRRWQLHXDEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane involves the reaction of 3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane under specific conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

The production process involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, dihydroquinoline compounds, and substituted quinolinones .

Scientific Research Applications

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as an impurity in the synthesis of pharmaceutical compounds like Aripiprazole.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is not well-documented. its structure suggests that it may interact with biological targets similar to other quinolinone derivatives. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes two quinolinone moieties connected by a butane linker. This structure imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKRRWQLHXDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470332
Record name 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882880-12-8
Record name Aripiprazole diquinoline butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882880128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARIPIPRAZOLE DIQUINOLINE BUTANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS6X5WDG7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
Reactant of Route 4
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
Reactant of Route 5
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
Reactant of Route 6
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

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